molecular formula C20H23N3O5S2 B2436179 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034548-58-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No. B2436179
CAS RN: 2034548-58-6
M. Wt: 449.54
InChI Key: OYFQORLFHNPEEI-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activity

Sulphonamides incorporating structural motifs such as 1,3,5-triazine have shown notable antioxidant properties, along with inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The antioxidant activity was assessed using assays like DPPH radical scavenging, ABTS radical decolorization, and metal chelating methods. Compounds showed moderate to low activity in these assays, with specific derivatives exhibiting over 90% inhibition of AChE and BChE, indicating potential for neuroprotective and pigmentation disorder treatments (Lolak et al., 2020).

Photodynamic Therapy Application

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. The photophysical and photochemical properties of these compounds, particularly their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are critical for Type II photodynamic mechanisms. This suggests a potential application in treating cancer through PDT, highlighting the diverse therapeutic potential of benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activities

Compounds derived from benzenesulfonamide, including novel indenopyridine derivatives, have shown significant in vitro anticancer activity against various cancer cell lines. These activities highlight the potential of benzenesulfonamide derivatives in developing new antitumor agents. For example, certain derivatives exhibited higher potency than the reference drug, doxorubicin, against breast cancer cell lines, suggesting their potential as effective anticancer agents (Ghorab & Al-Said, 2012).

Carbonic Anhydrase IX Inhibition

Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, particularly hCA IX, which is associated with cancer. These compounds have shown potent inhibition, with some derivatives exhibiting sub-nanomolar Ki values. This indicates their potential utility in designing anticancer agents targeting carbonic anhydrase IX, a validated drug target for cancer therapy (Lolak, Akocak, Bua, & Supuran, 2019).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)30(26,27)21-14-17(18-2-1-11-28-18)22-9-12-29-13-10-22/h1-6,11,17,21H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFQORLFHNPEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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